An In-depth Technical Guide to Formamide, N-(2-adamantyl)-: Chemical Structure, Properties, and Pharmaceutical Potential
An In-depth Technical Guide to Formamide, N-(2-adamantyl)-: Chemical Structure, Properties, and Pharmaceutical Potential
This guide provides a comprehensive technical overview of Formamide, N-(2-adamantyl)-, a molecule of significant interest in medicinal chemistry and drug development. While its 1-adamantyl isomer is more extensively documented, this whitepaper will delve into the known and extrapolated knowledge surrounding the 2-adamantyl derivative, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction: The Significance of the Adamantane Scaffold in Drug Design
The adamantane moiety, a rigid, lipophilic, and three-dimensional cage-like hydrocarbon, has proven to be a valuable building block in the design of therapeutic agents. Its incorporation into drug molecules can enhance their pharmacological profiles by increasing lipophilicity, which can improve membrane permeability and bioavailability.[1] The steric bulk of the adamantane cage can also protect adjacent functional groups from metabolic degradation, thereby prolonging the drug's half-life.[1]
Prominent examples of adamantane-containing drugs include amantadine (1-aminoadamantane) and rimantadine, both of which have been used as antiviral agents.[1] The unique properties of the adamantane scaffold continue to inspire the development of new chemical entities with potential applications in a wide range of therapeutic areas, including neurology, infectious diseases, and oncology.[2][3] This guide focuses specifically on Formamide, N-(2-adamantyl)-, an intriguing derivative with potential for further exploration.
Chemical Structure and Physicochemical Properties
Formamide, N-(2-adamantyl)- is a secondary amide characterized by a formyl group attached to the nitrogen atom of 2-aminoadamantane. The key distinction of this molecule lies in the attachment at the secondary carbon (position 2) of the adamantane cage, as opposed to the more common tertiary bridgehead position (position 1). This structural difference is expected to influence its steric hindrance, electronic properties, and ultimately, its biological activity.
Molecular Structure:
The structure of Formamide, N-(2-adamantyl)- is depicted below. The adamantane cage provides a bulky, non-polar domain, while the formamide group introduces polarity and hydrogen bonding capabilities.
Caption: Molecular structure of Formamide, N-(2-adamantyl)-.
Physicochemical Properties (Predicted and Inferred):
Due to a lack of specific experimental data for Formamide, N-(2-adamantyl)-, the following properties are predicted based on the known values for the 1-adamantyl isomer and general principles of organic chemistry.
| Property | Predicted Value / Description | Rationale / Comparison |
| Molecular Formula | C₁₁H₁₇NO | Identical to the 1-isomer. |
| Molecular Weight | 179.26 g/mol | Identical to the 1-isomer.[4] |
| Appearance | White to off-white solid. | Amides with similar molecular weights are typically solids at room temperature. |
| Melting Point | Likely lower than the 1-isomer (140 °C).[4] | The 2-substituted adamantanes are generally less symmetrical than their 1-substituted counterparts, leading to less efficient crystal packing and lower melting points. |
| Boiling Point | Expected to be high, likely >300 °C. | Similar to the 1-isomer (332 °C).[4] |
| Solubility | Soluble in organic solvents like chloroform, methanol, and DMSO. Low solubility in water. | The adamantane cage is highly non-polar, while the formamide group provides some polarity. |
| LogP | Estimated to be around 2-3. | The 1-isomer has a calculated LogP of ~2.5.[4] The 2-isomer is expected to have a similar lipophilicity. |
Synthesis and Experimental Protocols
As there is no specifically published synthesis for Formamide, N-(2-adamantyl)-, a plausible and efficient synthetic route would involve the formylation of 2-aminoadamantane. The precursor, 2-aminoadamantane, can be synthesized from 2-adamantanone.
Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of Formamide, N-(2-adamantyl)-.
Step-by-Step Experimental Protocols:
Step 1: Synthesis of 2-Aminoadamantane from 2-Adamantanone
This procedure involves the formation of an oxime followed by its reduction.
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Part A: Oximation of 2-Adamantanone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-adamantanone (1.0 eq) in ethanol.
-
Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature and then pour it into cold water.
-
Isolation: Collect the precipitated 2-adamantanone oxime by filtration, wash with water, and dry thoroughly.[5]
-
-
Part B: Reduction of 2-Adamantanone Oxime
-
Reaction Setup: In a suitable reaction vessel, dissolve the 2-adamantanone oxime (1.0 eq) in a high-boiling alcohol solvent such as amyl alcohol.
-
Reduction: While heating the solution to reflux, cautiously add sodium metal (a significant excess, e.g., 10-20 eq) in small portions.
-
Quenching: After the addition of sodium is complete and the reaction has subsided, cool the mixture and carefully add ethanol to consume any unreacted sodium, followed by the slow addition of water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-aminoadamantane. Further purification can be achieved by distillation or by converting it to its hydrochloride salt and then liberating the free amine.
-
Step 2: N-Formylation of 2-Aminoadamantane
Several methods can be employed for the formylation of amines.[6] A common and effective method utilizes formic acid.
-
Reaction Setup: Dissolve 2-aminoadamantane (1.0 eq) in an excess of formic acid (e.g., 5-10 equivalents).
-
Reaction: Heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and carefully pour it into ice water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base such as sodium bicarbonate or sodium hydroxide until a precipitate forms. Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude Formamide, N-(2-adamantyl)- can be further purified by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
The structural elucidation of Formamide, N-(2-adamantyl)- would rely on standard spectroscopic techniques. The following are predicted key spectroscopic features:
| Spectroscopic Technique | Predicted Key Signals and Features |
| ¹H NMR | - A singlet or a pair of doublets for the formyl proton (CHO) around 8.0-8.2 ppm due to restricted rotation around the C-N bond.- A broad signal for the amide proton (NH) between 5.5 and 7.5 ppm.- A multiplet for the proton at the C2 position of the adamantane cage, shifted downfield due to the adjacent nitrogen.- A complex series of multiplets for the remaining adamantane protons between 1.5 and 2.5 ppm. |
| ¹³C NMR | - A signal for the carbonyl carbon (C=O) in the range of 160-165 ppm.- A signal for the C2 carbon of the adamantane cage bonded to nitrogen, expected around 50-60 ppm.- Several signals corresponding to the other carbons of the adamantane cage between 25 and 40 ppm. |
| IR Spectroscopy | - A strong N-H stretching vibration around 3300 cm⁻¹.- A strong C=O stretching vibration (Amide I band) around 1650-1670 cm⁻¹.- An N-H bending vibration (Amide II band) around 1530-1550 cm⁻¹.- C-H stretching vibrations of the adamantane cage just below 3000 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ at m/z = 179.- A prominent fragment corresponding to the loss of the formyl group ([M-29]⁺).- A base peak corresponding to the adamantyl cation or related fragments. |
Applications in Drug Development
While there is no specific research on the biological activity of Formamide, N-(2-adamantyl)-, its structural features suggest potential avenues for investigation in drug discovery. The formamide group can serve as a scaffold for further chemical modifications, and the 2-adamantyl moiety provides a unique lipophilic and steric profile.
Potential Therapeutic Areas:
-
Antiviral Agents: Given the history of adamantane derivatives in antiviral therapy, N-(2-adamantyl)formamide could be a precursor for novel antiviral compounds. The formamide could be hydrolyzed to the corresponding amine, which is a key pharmacophore in drugs like amantadine.
-
Neurological Disorders: The lipophilicity of the adamantane cage allows for penetration of the blood-brain barrier. This property has been exploited in drugs for Parkinson's disease and other central nervous system disorders.[2]
-
Enzyme Inhibitors: The rigid adamantane structure can be used to design potent and selective enzyme inhibitors by occupying specific hydrophobic pockets in the active site of target proteins.
The synthesis of a library of derivatives based on the N-(2-adamantyl)formamide scaffold could lead to the discovery of new drug candidates with improved efficacy and safety profiles.
Conclusion
Formamide, N-(2-adamantyl)- represents an under-explored yet potentially valuable molecule in the field of medicinal chemistry. While direct experimental data is scarce, this guide has provided a comprehensive overview of its predicted chemical structure, physical properties, and a plausible synthetic route based on established chemical principles. The unique structural features of the 2-adamantyl group, combined with the versatility of the formamide functional group, make this compound an attractive starting point for the design and synthesis of novel therapeutic agents. Further research into the synthesis and biological evaluation of Formamide, N-(2-adamantyl)- and its derivatives is warranted to fully unlock its pharmaceutical potential.
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